molecular formula C16H24N4OS B12184968 4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol

4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12184968
M. Wt: 320.5 g/mol
InChI Key: FAURLBWQCVROTF-UHFFFAOYSA-N
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Description

4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a pyrrolidine moiety, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The starting materials might include 4,5-dimethylthiazole, 1-ethylpyrrolidine, and suitable precursors for the pyrrole ring. Common synthetic methods could involve:

    Condensation reactions: To form the thiazole and pyrrole rings.

    Alkylation reactions: To introduce the ethyl group on the pyrrolidine ring.

    Reduction reactions: To form the imino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: To form oxo derivatives.

    Reduction: To convert the imino group to an amine.

    Substitution: Particularly electrophilic or nucleophilic substitution on the thiazole or pyrrole rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkyl halides, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(1-methylpyrrolidin-2-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol
  • 4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-5-amino-2,5-dihydro-1H-pyrrol-3-ol

Uniqueness

The uniqueness of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H24N4OS

Molecular Weight

320.5 g/mol

IUPAC Name

4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C16H24N4OS/c1-4-19-7-5-6-12(19)8-20-9-13(21)14(15(20)17)16-18-10(2)11(3)22-16/h12,17,21H,4-9H2,1-3H3

InChI Key

FAURLBWQCVROTF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CN2CC(=C(C2=N)C3=NC(=C(S3)C)C)O

Origin of Product

United States

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